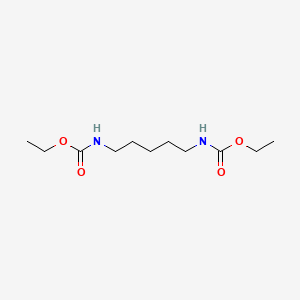
Carbamic acid, 1,5-pentanediylbis-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl pentane-1,5-diyldicarbamate: is an organic compound with the molecular formula C11H22N2O4. It is a bio-based intermediate used in the production of isocyanates and polyurethanes
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl pentane-1,5-diyldicarbamate can be synthesized via the direct carbonylation of pentanediamine with carbon dioxide over a zirconium-doped cerium dioxide catalyst . The reaction involves the use of 2-cyanopyridine as a co-catalyst. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the carbonylation process.
Catalyst: Zirconium-doped cerium dioxide.
Reagents: Pentanediamine, carbon dioxide, and 2-cyanopyridine.
Industrial Production Methods: The industrial production of diethyl pentane-1,5-diyldicarbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems enhances the efficiency and yield of the product. The process is designed to be environmentally friendly, utilizing carbon dioxide as a carbonyl source, which aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Diethyl pentane-1,5-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl pentane-1,5-diyldicarbamate oxides, while reduction may produce diethyl pentane-1,5-diyldicarbamate hydrides.
Scientific Research Applications
Diethyl pentane-1,5-diyldicarbamate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of diethyl pentane-1,5-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through the formation of carbon-nitrogen bonds, which are crucial in various biochemical and industrial processes. The zirconium-doped cerium dioxide catalyst plays a significant role in regulating the acid-base sites and promoting oxygen vacancy formation, which facilitates the carbonylation reaction .
Comparison with Similar Compounds
- Dimethyl ethane-1,2-diyldicarbamate
- Diethyl (1R,2R)-cyclohexane-1,2-diyldicarbamate
- Diethyl (1E,3E)-buta-1,3-diene-1,4-diyldicarbamate
Comparison: Diethyl pentane-1,5-diyldicarbamate is unique due to its bio-based origin and its use of carbon dioxide as a carbonyl source. This makes it a more sustainable option compared to similar compounds derived from petrochemical resources. Additionally, its synthesis using zirconium-doped cerium dioxide catalysts offers enhanced reaction activity and productivity .
Properties
Molecular Formula |
C11H22N2O4 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl N-[5-(ethoxycarbonylamino)pentyl]carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-3-16-10(14)12-8-6-5-7-9-13-11(15)17-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
MYBXBGYKKLQXEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCCCNC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


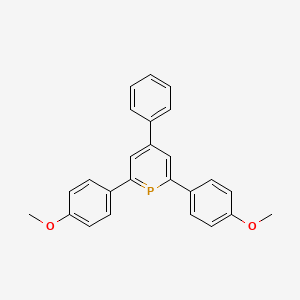
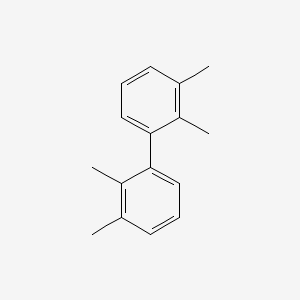




![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)
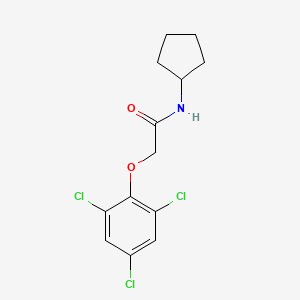

![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)

![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)
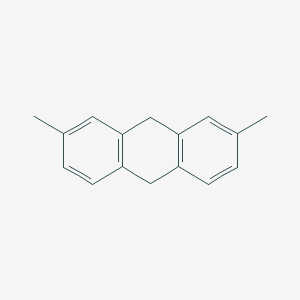
![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)
